N-[(2S)-1-Hydroxybutan-2-yl]acetamide
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Description
“N-[(2S)-1-Hydroxybutan-2-yl]acetamide” is a chemical compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 .
Molecular Structure Analysis
The molecular structure of “N-[(2S)-1-Hydroxybutan-2-yl]acetamide” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . Unfortunately, the specific Lewis structure or 3D model is not available in the search results.Physical And Chemical Properties Analysis
“N-[(2S)-1-Hydroxybutan-2-yl]acetamide” has a molecular weight of 131.17 . The specific physical and chemical properties such as boiling point, melting point, etc., are not available in the search results.Scientific Research Applications
Metabolic Pathways and Genetic Variability
Research has delved into the metabolic pathways of acetaminophen, highlighting the complexity of its metabolism which includes glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. Notably, the variability in these metabolic processes can be attributed to genetic differences among individuals, suggesting a link to varied susceptibility to toxicity and efficacy in pain relief. This variability underscores the importance of understanding pharmacogenetic profiles in the context of acetaminophen use (Li-zi Zhao & G. Pickering, 2011).
Therapeutic Mechanisms Beyond Analgesia
The exploration of ketamine, a compound with a similar metabolic profile including N-[(2S)-1-Hydroxybutan-2-yl]acetamide, has provided insights into therapeutic mechanisms beyond analgesia. Studies have identified the action of ketamine and its metabolites on various receptors, including NMDA, which may contribute to its analgesic, anti-inflammatory, and antidepressant effects. This research could inform the development of new therapeutics that mimic the desirable effects of acetaminophen and ketamine while minimizing side effects (P. Zanos et al., 2018).
Biobutanol Production
Another significant area of research is the utilization of acetone–butanol–ethanol (ABE) fermentation processes, where compounds like N-[(2S)-1-Hydroxybutan-2-yl]acetamide play a role in the production of biobutanol, a promising biofuel. This line of research addresses the biochemistry, microbial cultures, alternative substrates, and solvent recovery techniques, presenting biobutanol as a viable alternative fuel with considerable economic potential (A. Ranjan & V. S. Moholkar, 2012).
Environmental Impact and Removal Strategies
The environmental presence and impact of acetaminophen, as a micropollutant, have been studied, highlighting its detection in natural water environments and the challenges in monitoring and treating water contaminated with such compounds. Research in this field aims to understand the occurrences, toxicities, and effective removal strategies of acetaminophen and its metabolites, contributing to the development of more efficient water treatment technologies (Hoang Nhat Phong Vo et al., 2019).
properties
IUPAC Name |
N-[(2S)-1-hydroxybutan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-6(4-8)7-5(2)9/h6,8H,3-4H2,1-2H3,(H,7,9)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITXTRUIAQZVFJ-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S)-1-Hydroxybutan-2-yl]acetamide |
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